molecular formula C12H14O3 B114674 Ethyl 2-oxo-4-phenylbutyrate CAS No. 64920-29-2

Ethyl 2-oxo-4-phenylbutyrate

Cat. No. B114674
CAS RN: 64920-29-2
M. Wt: 206.24 g/mol
InChI Key: STPXIOGYOLJXMZ-UHFFFAOYSA-N
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Patent
US04822818

Procedure details

2-Oxo-4-phenylbutyric acid (130 g) is added to a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, and the whole mixture is refluxed for 5 hours. The reaction mixture is concentrated to approximately half the original volume, and then diluted with 500 ml of water. The resulting oil is collected and, the aqueous layer is extracted with ethyl acetate. The extract and the oil are combined and dried, and the solvent is distilled off under reduced pressure. The residue is distilled under reduced pressure to give 113 g of ethyl 2-oxo-4-phenylbutyrate as a colorless oil boiling at 135°-141° C./3 mmHg.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[O:1]=[C:2]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O:5][CH2:19][CH3:20])=[O:4]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
O=C(C(=O)O)CCC1=CC=CC=C1
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
650 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture is refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to approximately half the original volume
ADDITION
Type
ADDITION
Details
diluted with 500 ml of water
CUSTOM
Type
CUSTOM
Details
The resulting oil is collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The extract
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.